molecular formula C14H8F4O2 B6407105 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261750-21-3

6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407105
CAS RN: 1261750-21-3
M. Wt: 284.20 g/mol
InChI Key: RAGQTTIQCNIRNX-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid (6-F2TPB) is a synthetic organic compound with a molecular formula of C13H7F6O2. It is a colorless solid with a melting point of 153-156°C and a boiling point of 315-317°C. 6-F2TPB is a member of the phenyl benzoic acid family, which are compounds derived from benzoic acid and phenyl groups. 6-F2TPB has many potential uses in scientific research due to its unique properties and its ability to act as a ligand for a variety of molecules.

Scientific Research Applications

6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% has many potential applications in scientific research, including as a ligand for other molecules. 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can bind to a variety of molecules, such as proteins, enzymes, and metals, and can be used to study the interactions between these molecules. 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can also be used to study the structure and function of proteins, as well as to study the properties of enzymes. 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can also be used as a catalyst in organic reactions, such as the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood, but it is thought to act as a ligand for other molecules. 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% binds to molecules through hydrogen bonds, electrostatic interactions, and van der Waals forces. The binding of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% to molecules can alter the structure and function of the molecules, which can affect their biochemical and physiological properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% have not yet been extensively studied. However, it is known that 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can bind to proteins, enzymes, and metals, and can alter their structure and function. This can affect the biochemical and physiological properties of the molecules, such as their activity, stability, and solubility.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% is its ability to act as a ligand for other molecules. This allows it to be used to study the interactions between molecules, as well as the structure and function of proteins and enzymes. However, 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can also be difficult to synthesize and can be expensive to purchase. Additionally, the biochemical and physiological effects of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% have not yet been extensively studied, so its effects on biological systems are not yet fully understood.

Future Directions

There are many potential future directions for research on 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95%. One potential direction is to further study the biochemical and physiological effects of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% on biological systems. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95%. Finally, further research could be done to explore the potential applications of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% in the fields of medicine and biotechnology.

Synthesis Methods

6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 3-trifluoromethylphenol with 3-chloroperfluorobenzene in the presence of a base. This reaction produces a mixture of 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% and 4-F2TPB. The mixture can then be separated using chromatography, and the desired 6-Fluoro-2-(3-trifluoromethylphenyl)benzoic acid, 95% can be isolated. Other methods of synthesis include the reaction of 3-trifluoromethylphenol with trifluorochlorobenzene, or the reaction of 3-trifluoromethylphenol with 3-chloroperfluorobenzene in the presence of an acid.

properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-11-6-2-5-10(12(11)13(19)20)8-3-1-4-9(7-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQTTIQCNIRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691146
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261750-21-3
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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